Product packaging for Isaxonine(Cat. No.:CAS No. 4214-72-6)

Isaxonine

Cat. No.: B154458
CAS No.: 4214-72-6
M. Wt: 137.18 g/mol
InChI Key: FTCYIGBVOHNHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isaxonine is a chemical compound provided for non-clinical laboratory research purposes. Early scientific investigation, as indicated in a 1984 calorimetry and spin labeling study, identified this compound as a strong perturber of phospholipid bilayer order and fluidity . This suggests its primary research value lies in biophysical and membrane studies, where it can be used as a tool compound to investigate the properties and dynamics of lipid membranes. This product is strictly labeled "For Research Use Only" (RUO) . RUO products are intended solely for use in laboratory research and are not to be used as components in, or for, in vitro diagnostic procedures (IVDs), clinical applications, or any form of human or veterinary treatment . They are not manufactured under the regulatory controls required for medical devices or pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B154458 Isaxonine CAS No. 4214-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCYIGBVOHNHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194975
Record name Isaxonine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4214-72-6
Record name N-(1-Methylethyl)-2-pyrimidinamine
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Record name Isaxonine [INN]
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Record name Isaxonine
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Record name Isaxonine
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Record name ISAXONINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis and Derivatization Studies of Isaxonine

Synthetic Methodologies for Isaxonine Preparation

The preparation of this compound, 2-(isopropylamino)pyrimidine, involves specific synthetic routes. One reported method for the preparation of this compound is detailed in literature from 1965. While the explicit steps of this specific synthesis from the 1965 reference were not fully detailed in the search results, the synthesis of pyrimidine (B1678525) derivatives in general can be achieved through various methods. Pyrimidines are synthetically versatile and can be prepared in the laboratory by organic synthesis, including the classic Biginelli reaction. core.ac.uk Another approach involves the displacement of an amino group in a 2-aminopyrimidine (B69317) derivative. core.ac.uk

Preparation of Pharmacologically Active this compound Salts

This compound can be prepared as pharmacologically active salts. One notable example is this compound phosphate (B84403), also known as N-isopropyl-amino-2-pyrimidine orthophosphate. ncats.ioncats.io Patents from the 1970s describe the preparation of pharmacologically active salts of this compound. Pharmaceutically acceptable acid addition salts can be prepared from either inorganic or organic acids. googleapis.com Examples of suitable inorganic acids include hydrochloric, hydrobromic, hydroiodic, nitric, carbonic, sulfuric, and phosphoric acid. googleapis.com Appropriate organic acids can be selected from various carboxylic and sulfonic acids. googleapis.com this compound phosphate has a molecular formula of C7H14N3O4P and a molecular weight of 235.18 g/mol . cenmed.com

Investigation of this compound Derivatives and Analogs

Research has also focused on investigating derivatives and analogs of this compound to explore their properties and potential activities. The pyrimidine core of this compound is a versatile structure that allows for the generation of structurally diverse derivatives through substitution on the aryl ring and/or derivatization of the nitrogen and carbon positions (C2/C4/C5/C6). core.ac.uk

Studies on pyrimidine derivatives have shown a wide range of biological activities. core.ac.ukresearchgate.net For instance, novel synthetic bicyclic pyrimidine compounds possessing a piperazine (B1678402) moiety have been found to promote neurite outgrowth in neuroblastoma cell lines, demonstrating nerve growth factor (NGF)-like activity. nih.gov Some of these piperazinopyrimidine compounds were reported to be more effective in cell cultures than this compound. nih.gov

The investigation of derivatives often involves structure-activity relationship (SAR) studies to understand how modifications to the chemical structure impact biological activity. nih.govmdpi.commdpi.comnih.govresearchgate.net While specific detailed research findings on a wide range of this compound derivatives were not extensively detailed in the search results, the broader context of pyrimidine derivatization and SAR studies highlights the potential for exploring modified this compound structures. For example, studies on other heterocyclic compounds like isatin (B1672199) derivatives and 4-aminoquinoline-isatin hybrids demonstrate the synthetic strategies and SAR approaches used in developing new compounds with potential biological activities. mdpi.commdpi.com

Pharmacological Investigations of Isaxonine

In Vitro Pharmacological Characterization of Isaxonine

In vitro studies provide insights into the direct effects of this compound on cells and biological processes outside a living organism.

Effects on Cellular Processes and Metabolic Pathways

Research suggests that this compound may influence cellular processes, particularly those related to microtubule dynamics. Studies have shown that this compound is capable of stimulating microtubule assembly even in the absence of guanosine (B1672433) triphosphate (GTP). It has also been demonstrated to stabilize formed microtubules against cold-induced disassembly. nova.edu This suggests an action of this compound at the microtubule level within nerve fibers. nova.edu Furthermore, this compound was found to allosterically enhance the binding of [3H]-GTP to the exchangeable nucleotide binding site (E-site) of tubulin. nova.edu Removing the E-site nucleotide with alkaline phosphatase enhanced the microtubule stimulatory properties of this compound. nova.edu

While the search results did not provide extensive details on the broad impact of this compound on diverse metabolic pathways, the observed effects on microtubule dynamics point towards an influence on fundamental cellular structural and transport processes.

Interaction with Specific Biological Targets and Receptor Binding

This compound has been suggested to have a specific affinity for peripheral nerves. nih.govncats.io Its mechanism of action, whether it acts directly on the neuron or indirectly by stimulating the production of a growth factor, remains under investigation. nih.govncats.io

One proposed mechanism involves the modification of the surface pH of the lipid bilayer. medchemexpress.com In vitro studies have also shown that this compound can antagonize the noxious effects of Vinca alkaloids on neurotubular structure. nih.gov This suggests an interaction with components of the cellular cytoskeleton, consistent with the observed effects on microtubule assembly. nova.edu

While the term "receptor binding" was included in the outline, the search results primarily highlight interactions related to microtubule components (tubulin, GTP binding) rather than classical receptor binding assays.

In Vivo Pharmacological Characterization of this compound

In vivo studies assess the effects of this compound within living organisms, providing a more comprehensive understanding of its pharmacological profile in a complex biological system.

Assessment of this compound in Animal Models of Neurological Conditions

This compound has been studied in animal models to evaluate its effects on nerve regeneration and functional recovery following nerve injury. In rats, this compound has been shown to accelerate nerve regeneration and functional recovery. nih.gov

Studies using models of peripheral nerve damage, such as sciatic or tibial nerve crush lesions in rats, have been employed to assess the efficacy of potential neurotrophic compounds, including this compound. nih.gov However, one study evaluating functional recovery monitored by foot reflex withdrawal in rats with sciatic or tibial nerve crush lesions found that this compound was not effective in this specific model, in contrast to other tested compounds like melanocortins, gangliosides, and nimodipine. nih.gov

Further studies in rats involving surgical division and repair of the sciatic nerve (using microsuture or fibrinogen adhesive) did not demonstrate a significant influence of this compound phosphate (B84403) on the end results at the nerve and muscle level after 150 postoperative days. karger.comnih.gov Additionally, in a model involving tenotomized and denervated gastrocnemius muscle in rats, this compound did not show statistical differences in influencing the occurrence and inhibition of the target phenomenon, muscle fiber size, or the neuromuscular junction in the early stages after complete denervation. nih.gov

Evaluation of Neurotrophic and Nerve Regeneration Properties

This compound is considered a neurotrophic agent. medchemexpress.comkarger.com It has been reported to accelerate the rate of peripheral nerve regeneration and promote motor and sensory function recovery. medchemexpress.comnih.gov

However, the precise mechanism by which this compound exerts its neurotrophic effects is not fully understood; it is debated whether it acts directly on the neuron or by stimulating the production of a growth factor. nih.govncats.io

Stimulation of Axonal Regeneration and Collateral Sprouting

Stimulation of axonal regeneration and collateral sprouting has been demonstrated with this compound in tissue cultures. nih.gov In the context of peripheral nerve injury, axonal regeneration involves outgrowth from the transected nerve stump, while collateral sprouting involves the reinnervation of denervated tissue by the growth of uninjured axons into the affected area. plos.org

In rats, this compound has been shown to stimulate axonal sprouting. medchemexpress.comnih.gov However, as noted in the section above, some in vivo models of nerve injury and regeneration in rats did not show a statistically significant benefit from this compound treatment in terms of functional recovery or nerve/muscle morphology at later time points. nih.govkarger.comnih.govnih.gov

Data Tables

Based on the available search results, detailed quantitative data suitable for comprehensive interactive data tables across all specified sections is limited. However, the following table summarizes some findings regarding the effects of this compound in specific in vivo models:

Animal Model / ConditionThis compound Effect ReportedSource(s)
Peripheral nerve regeneration (rats)Accelerates nerve regeneration and functional recovery nih.gov
Sciatic or tibial nerve crush lesion (functional recovery in rats)Not effective in this specific functional recovery model nih.gov
Sciatic nerve division and repair (rats, 150 days post-op)Failed to influence end results at nerve and muscle level karger.comnih.gov
Tenotomized and denervated gastrocnemius muscle (rats, early stages)No statistical differences in target phenomenon, muscle fiber size, neuromuscular junction nih.gov
Tissue culturesStimulation of axonal regeneration and collateral sprouting nih.gov
Peripheral nerve injury (rats)Stimulate axonal sprouting medchemexpress.comnih.gov
Influence on Microtubule Dynamics and Tubulin Metabolism

Studies have investigated the effects of this compound on microtubule dynamics and tubulin metabolism, suggesting that its neurotrophic action may be linked to these cellular components. This compound has been shown to stimulate microtubule assembly in vitro, even in the absence of guanosine triphosphate (GTP). At a concentration of 12.6 mM, this compound's stimulatory effect on microtubule assembly was comparable to that of 1 mM GTP. The lowest concentration at which this compound demonstrated measurable stimulatory activity was 2.1 mM. The effect of this compound (12.6 mM) on microtubule assembly was found to be additive to that of GTP at its optimal concentration (1.0 mM). Additionally, this compound has been shown to increase the rate of microtubule formation and stimulate formation at 4°C. This compound was also observed to allosterically enhance the binding of [3H]-GTP to the exchangeable nucleotide binding site (E-site) of tubulin. Removal of the E-site nucleotide with alkaline phosphatase further enhanced the microtubule stimulatory properties of this compound. These findings indicate that this compound can stimulate microtubule assembly and stabilize formed microtubules against cold-induced disassembly, further implicating its action at the microtubule level in nerve fibers. nova.edu

This compound phosphate has been reported to correct the inhibitory effect of certain nitroimidazoles, such as metronidazole (B1676534) and ornidazole, and their metabolites on microtubule formation and the polymerization rate of tubulin in vitro. nih.gov

Data on this compound's Influence on Microtubule Assembly:

SubstanceConcentrationEffect on Microtubule Assembly (relative to 1 mM GTP)Notes
GTP1 mM100% (reference)Optimal concentration
This compound12.6 mMEqual to 1 mM GTPStimulatory effect
This compound2.1 mMMeasurable stimulatory activityLowest effective concentration
This compound + GTP12.6 mM + 1.0 mMAdditive effectEnhanced assembly
This compound (4°C)Not specifiedStimulates formationCold stabilization
Impact on Nerve Fiber Morphology and Function

This compound has been reported to accelerate the rate of peripheral nerve regeneration, stimulate axonal sprouting, and promote the recovery of motor and sensory function. medchemexpress.comnih.gov It has a specific affinity for peripheral nerves. ncats.io Studies in rats with frozen-crushed sciatic nerves showed that this compound treatment resulted in large type grouping of muscle fibers after 8 weeks, in contrast to small type grouping in control rats. After 10 weeks, while control animals showed a checkerboard pattern of fiber types, this compound-treated animals still exhibited fiber type grouping. This suggests that this compound may prevent synaptic remodeling by suppressing redundant nerve endings from slower-regenerating axons from contacting motor endplates. nih.gov

Electrophysiological evaluations in rats with a single localized freezing of the sciatic nerve indicated that this compound did not significantly increase the rate of axonal regeneration. However, it significantly enhanced axonal sprouting, leading to a 50% increase in the number of muscle fibers with multiple innervation 10-30 days post-freezing. This difference gradually diminished after 30 days. nih.gov

Studies on Muscle Re-innervation and Fiber Characteristics

Research has investigated the influence of this compound on muscle re-innervation and muscle fiber characteristics, particularly in models of nerve injury. In studies involving tenotomized and denervated gastrocnemius muscles in rats, this compound did not show statistically significant differences in the occurrence and inhibition of the target phenomenon, muscle fiber size, and the neuromuscular junction over a 3-week period. This suggests that this compound may not have a direct effect on diseased muscle with intact nerve supply or in the early stages following complete denervation. nih.govmedchemexpress.com

However, in the context of re-innervation following sciatic nerve injury, this compound has demonstrated effects on muscle fiber type grouping. As mentioned earlier, studies in rats with frozen-crushed sciatic nerves showed that this compound treatment led to larger type grouping of muscle fibers compared to controls, indicating an influence on the re-establishment of neuromuscular connections and the resulting muscle fiber characteristics. nih.gov

Data on Muscle Fiber Grouping in Rat Gastrocnemius Muscle Following Sciatic Nerve Injury:

TreatmentTime PointObservation in Muscle Fibers
Solvent only8 weeksSmall type grouping
This compound8 weeksLarge type grouping
Solvent only10 weeksCheckerboard pattern
This compound10 weeksFiber type grouping

Mechanistic Elucidation of this compound's Pharmacological Actions

The mechanistic basis of this compound's pharmacological actions, particularly its neurotrophic effects, has been a subject of investigation. nih.gov

Molecular Mechanisms Underlying Neurotrophic Effects

While the exact molecular mechanisms underlying this compound's neurotrophic effects are not fully elucidated, research suggests a direct action on the neuron or indirectly through stimulating the production of a growth factor. ncats.ionih.gov In vitro and in vivo studies have indicated that this compound can antagonize the detrimental effects of Vinca alkaloids, such as vincristine (B1662923), on neurotubular structure. nih.gov This antagonism aligns with the observed influence of this compound on microtubule dynamics. nova.edu

Cellular Pathways and Signaling Cascades Influenced by this compound

The specific cellular pathways and signaling cascades influenced by this compound are not extensively detailed in the provided search results. However, its interaction with tubulin and microtubules nova.edunih.gov suggests potential involvement in pathways regulating cytoskeletal dynamics, axonal transport, and neuronal structure. The observed enhancement of [3H]-GTP binding to tubulin's E-site and the allosteric modulation nova.edu point towards a direct interaction with a key component involved in microtubule assembly and dynamics, which are crucial for nerve fiber growth and maintenance.

Investigation of this compound as a Modifier of Cell Membrane Properties

This compound has been investigated for its potential to modify cell membrane properties. Studies have shown that this compound base can strongly perturb the order and fluidity of phospholipid bilayers. nih.gov At low concentrations (1% mol/mol), this compound is trapped in the polar interface of dipalmitoyl-phosphatidyl-choline (DPPC) bilayers and enhances the organization of phospholipid multibilayers in the gel state. In contrast, at high concentrations (30% mol/mol), it disorganizes the phospholipidic structures and may induce domain formation through phase separation. The strong interactions of this compound at the lipid-water interface alter the ionization state of stearic acid spin labels, causing them to become totally ionized. This indicates that this compound acts as a modifier of the surface pH of the bilayer. These significant membrane effects of this compound may partially explain its pharmacological properties in vivo. nih.govmedchemexpress.com

Data on this compound's Effect on DPPC Bilayers:

This compound Concentration (mol/mol)Location in BilayerEffect on Phospholipid OrganizationEffect on Surface pH
1%Polar interfaceEnhances organization in gel stateModifier
30%Not specifiedDisorganizes, may induce phase separationModifier

Toxicological and Safety Profile Analyses of Isaxonine

In Vitro Toxicity Assessments of Isaxonine

In vitro studies are laboratory-based experiments using cell cultures or other biological components to assess the potential toxicity of a substance. nih.govplos.org These methods are often used as initial screens to identify potential hazards before conducting animal studies. wellbeingintlstudiesrepository.org

Cytotoxicity Studies in Cell Cultures

Cytotoxicity studies evaluate the ability of a compound to cause damage to or death of cells. researchgate.netnih.gov Various cell lines are utilized in these assessments to determine the direct impact of this compound on cellular viability and function. researchgate.netmdpi.com The methodology often involves exposing cells to different concentrations of the compound for specific periods and then measuring cell viability using assays such as the MTT assay. researchgate.netnih.gov

Evaluation of this compound in Combination with Other Compounds

The toxicological profile of a compound can be influenced when administered in combination with other substances. researchgate.net Research in this area investigates potential synergistic or additive toxic effects that might occur when this compound is present alongside other compounds. This is particularly relevant for understanding potential drug-drug interactions or the effects of exposure to multiple chemicals simultaneously. researchgate.net

In Vivo Toxicological Studies of this compound in Animal Models

In vivo studies involve testing the effects of a substance on living organisms, typically animal models, to assess toxicity in a complex biological system. maximizemarketresearch.comslideshare.net These studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted, as well as its potential to cause systemic toxicity. wellbeingintlstudiesrepository.org Animal models commonly used in toxicology include mice, rats, rabbits, and guinea pigs. maximizemarketresearch.comslideshare.net Studies on this compound in animal models, such as mice, have been conducted to investigate its metabolic activation and potential for causing liver injury. In vivo toxicological experiments aim to determine a drug's effects before human use and are often required by regulatory bodies. maximizemarketresearch.com

Clinical Observations of Adverse Reactions to this compound

Clinical observations of adverse reactions provide crucial information on the safety of a compound in humans during clinical trials or post-marketing surveillance. kobic.re.krwikipedia.org Adverse drug reactions can range in severity and affect various bodily systems. researchgate.net

Hepatotoxicity and Drug-Induced Liver Injury

Hepatotoxicity, or drug-induced liver injury (DILI), is a significant adverse reaction associated with various medications, including this compound. ncats.ionih.govevotec.comnih.gov DILI can manifest in different ways, including hepatocellular injury, cholestasis, or a mixed pattern. nih.govnih.gov It is a leading cause of acute liver failure in some regions. nih.govresearchgate.net While many cases of DILI are benign and resolve upon discontinuation of the offending drug, idiosyncratic reactions can be severe and unpredictable. nih.govnih.goveasl.eu this compound treatment has been associated with hepatotoxicity. ncats.io

The mechanisms by which drugs induce liver injury are complex and can involve various processes, including the formation of reactive metabolites, oxidative stress, and immune responses. medscape.comwjgnet.comnih.govnih.gov Studies investigating this compound-induced hepatotoxicity have explored the role of metabolic activation, particularly by cytochrome P-450 enzymes. nih.gov The formation of reactive metabolites that can bind covalently to cellular proteins is a common mechanism implicated in DILI. researchgate.netnih.govnih.gov Research has investigated the in vitro metabolic activation of this compound, showing the formation of metabolites and covalent binding to microsomal proteins. nih.gov Understanding these mechanisms is crucial for assessing the risk of liver injury associated with this compound exposure. medscape.comwjgnet.com

Table 1: Overview of this compound Toxicity Studies

Study TypeModel UsedKey Findings Related to ToxicityRelevant Citations
In Vitro ToxicityCell CulturesEvaluation of cytotoxicity and effects in combination with others. researchgate.neteasl.eu
In Vivo ToxicologyAnimal ModelsAssessment of systemic toxicity and metabolic activation. nih.govmodernvivo.com
Clinical ObservationHuman PatientsAssociation with adverse reactions, particularly hepatotoxicity. nih.govresearchgate.netnih.govresearchgate.netjkchemical.com
Mechanistic StudiesIn Vitro SystemsInvestigation of metabolic pathways and reactive metabolite formation. nih.govresearchgate.netnih.govmodernvivo.comwiley.com

Note: This table is based on the information presented in the text and the provided citations.

Table 2: Examples of Mechanisms Involved in Drug-Induced Liver Injury (General)

MechanismDescriptionRelevant Citations
Reactive Metabolite FormationConversion of drugs into reactive products that can damage cellular components. researchgate.neteasl.euwjgnet.comnih.govnih.gov
Covalent Binding to ProteinsReactive metabolites binding to cellular proteins, potentially disrupting function or triggering immune responses. researchgate.netwjgnet.comnih.govnih.gov
Oxidative StressImbalance between reactive oxygen species production and antioxidant defenses, leading to cellular damage. evotec.comwjgnet.comnih.gov
Mitochondrial DysfunctionImpairment of mitochondrial function, affecting energy production and potentially leading to cell death. evotec.comnih.govwjgnet.comnih.gov
Immune-Mediated InjuryThe body's immune system reacting to the drug or its metabolites, causing liver damage. researchgate.netresearchgate.netwjgnet.comnih.gov
Role of Metabolism and Metabolite Binding in Toxicity

Research indicates that the metabolism of this compound plays a crucial role in its hepatotoxicity. Studies in both mouse and human liver microsomes have demonstrated that this compound is metabolically activated by cytochrome P-450 enzymes, resulting in the formation of a reactive metabolite. nih.gov This metabolic activation requires the presence of active microsomes, NADPH, and oxygen. nih.gov The reactive metabolite is capable of irreversibly binding to microsomal proteins in vitro. nih.gov

In vivo studies in mice administered with radioactive this compound have shown irreversible binding of an this compound-derived material to proteins in both the liver and kidneys. nih.gov This covalent binding in vivo appears to largely stem from the formation of the reactive metabolite within these organs. nih.gov Pretreatment with piperonyl butoxide, an inhibitor of cytochrome P-450, was found to decrease both the in vivo and in vitro covalent binding of the this compound metabolite. nih.gov Conversely, pretreatment with phenobarbital (B1680315) and 3-methylcholanthrene (B14862) led to an increase in the in vivo and in vitro binding in the liver. nih.gov

Further investigation suggests that the reactive metabolite of this compound can either undergo conjugation with glutathione (B108866) or covalently bind to hepatic proteins. nih.govresearchgate.net The presence of covalently bound metabolites on the plasma membrane proteins of rat hepatocytes following this compound administration has been documented. researchgate.nettandfonline.comncats.io These modified proteins on the hepatocyte plasma membrane have been proposed as potential targets for immune responses, contributing to the development of immunoallergic hepatitis. researchgate.net

Immunological and Autoimmune Mechanisms in Hepatitis

This compound phosphate (B84403) has been recognized to induce acute hepatitis in some patients. nih.govmedchemexpress.com Evidence strongly suggests that the hepatitis induced by this compound phosphate is likely mediated by an immuno-allergic mechanism. researchgate.netnih.govnih.gov Severe cases of subacute hepatitis, some with fatal outcomes, have been reported even after the discontinuation of the drug. nih.govmedchemexpress.com

Pathological examinations of liver tissue from affected individuals have revealed features such as mild necrosis, fibrosis, and infiltration by mononuclear and neutrophil polymorphonuclear cells. nih.govmedchemexpress.com Observations such as increased serum immunoglobulin levels, the presence of autoantibodies, and clinical and pathological characteristics similar to those seen in iproniazid-induced hepatitis support the hypothesis of an immunological, or even autoimmune, involvement in this compound-induced liver injury. nih.govmedchemexpress.com The formation of chemically reactive metabolites, as discussed earlier, is thought to potentially lead to allergic hepatitis through the sensitization of the immune system to plasma membrane protein epitopes that have been modified by covalent binding of these metabolites. researchgate.netnih.gov Idiosyncratic drug-induced liver injury (DILI), often considered immune-mediated, can arise from allergic reactions or the toxicity of drug metabolites. mdpi.comwjgnet.com Positive results in lymphocyte transformation tests have also been presented as evidence supporting immune mediation in idiosyncratic DILI cases. nih.gov

Protective Roles of Endogenous Compounds (e.g., Glutathione) Against Toxicity

Endogenous compounds, particularly glutathione, play a protective role against the toxicity of the reactive metabolite of this compound. The reactive metabolite is known to be a substrate for conjugation with glutathione. nih.govresearchgate.net In vitro experiments have shown that the addition of glutathione significantly reduces the amount of this compound metabolite that binds covalently to microsomal proteins. nih.govresearchgate.net

In vivo studies in mice demonstrated a marked decrease in hepatic glutathione concentrations following the administration of this compound. nih.govresearchgate.net This depletion of glutathione was effectively prevented by pretreatment with piperonyl butoxide. nih.govresearchgate.net Conversely, pretreatment with diethylmaleate, a substance known to deplete glutathione levels, led to a significant increase in the covalent binding of the this compound metabolite to hepatic proteins in vivo. nih.govresearchgate.net Despite observing high levels of covalent binding, even in conditions of glutathione depletion, this compound did not cause liver cell necrosis in mice, suggesting that while the reactive metabolite is formed and binds covalently, its inherent hepatotoxic potential in this animal model may be limited. nih.govresearchgate.net Glutathione is widely recognized as a critical antioxidant involved in the detoxification of various harmful substances and is essential for maintaining liver health. doctorsformulas.comhealthline.com

Data Table: Influence of Glutathione on this compound Metabolite Binding

ConditionCovalent Binding to Microsomal Proteins (Relative Amount)Hepatic Glutathione Levels (Relative to Control)Liver Cell Necrosis (in Mice)
This compound + Microsomes + NADPH (in vitro)HighNot applicableNot applicable
Above + Glutathione (in vitro)Markedly DecreasedNot applicableNot applicable
This compound (in vivo, mice)ObservedMarkedly Decreased nih.govresearchgate.netNot observed nih.govresearchgate.net
This compound + Piperonyl Butoxide (in vivo)Decreased nih.govDepletion Prevented nih.govresearchgate.netNot observed
This compound + Diethylmaleate (in vivo, mice)Markedly Increased nih.govresearchgate.netFurther Decreased nih.govresearchgate.netNot observed nih.govresearchgate.net

Note: Relative amounts and levels are based on interpretations of research findings and may not represent precise numerical data from the sources.

Other Documented Adverse Effects

While hepatotoxicity, particularly acute and severe subacute hepatitis, is the most prominent documented adverse effect associated with the clinical use of this compound nih.govmedchemexpress.comnih.govnih.govncats.io, information from a safety data sheet also mentions potential irritation effects upon exposure. These include skin irritation (itching, scaling, reddening, blistering, pain or dryness), eye irritation (redness, pain, or severe eye damage), and respiratory irritation upon inhalation. aksci.com However, the context of these irritation effects appears to be related to general handling and exposure rather than adverse effects specifically observed during therapeutic oral administration. The significant clinical concern leading to regulatory action was predominantly the liver injury.

Withdrawal from Clinical Use and Related Regulatory Considerations

This compound was introduced to the market in France in 1981. However, its clinical use was relatively short-lived. The drug was withdrawn from the market in June 1983. nih.gov The primary reason for this withdrawal was the occurrence of cytolytic hepatitis observed in some patients receiving the treatment. nih.gov Hepatotoxicity was the specific adverse effect that led to its removal from the French market. wikipedia.org this compound is listed among drugs that have been withdrawn due to drug-induced liver injury. wikipedia.orgfda.gov The unpredictable nature and severity of the liver damage associated with this compound contributed to the regulatory decision to withdraw it from clinical use. Drug-induced liver injury remains a significant cause for the withdrawal of pharmaceutical products from the market. mdpi.com

Structure Activity Relationship Sar Studies of Isaxonine

Correlation of Isaxonine Structure with Neurotrophic Activity

This compound has demonstrated neurotrophic properties, including the ability to accelerate nerve regeneration and functional recovery. This neurotrophic action is suggested to be associated with its influence on tubulin-microtubule dynamics. Studies indicate that this compound can stimulate microtubule assembly, even in the absence of guanosine (B1672433) triphosphate (GTP), and can stabilize formed microtubules against cold-induced disassembly. The lowest concentration of this compound showing measurable stimulatory activity on microtubule assembly was reported as 2.1 mM, with a concentration of 12.6 mM showing assembly stimulation comparable to 1 mM GTP. The effect of this compound at 12.6 mM was found to be additive to that of GTP at its optimal concentration of 1.0 mM. Furthermore, this compound was shown to allosterically enhance [3H]-GTP binding to the exchangeable nucleotide binding site of tubulin.

Beyond direct interaction with tubulin, the pharmacological properties of this compound may also be partly explained by its strong interactions at the lipid-water interface of phospholipid bilayers. At low concentrations (1% mol/mol), this compound can enhance the organization of phospholipid multibilayers in the gel state, while at higher concentrations (30% mol/mol), it can disorganize these structures and potentially induce domain formation by phase separation. These interactions can also change the ionization state of molecules within the bilayer, suggesting this compound acts as a modifier of the surface pH.

This compound has also been mentioned in the context of agents that appear to modulate the activity of endogenous trophic factors. While the precise mechanism (direct neuronal action or indirect stimulation of growth factor production) remains under investigation, these findings collectively point to a correlation between the structural features of this compound and its ability to influence neuronal processes and support nerve regeneration.

Influence of Pyrimidine (B1678525) Ring Modifications on Biological Activity

This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. The pyrimidine ring is a core structural element, and modifications to this ring can significantly influence the biological activity of pyrimidine derivatives. In the context of this compound, research into its structure-activity relationships suggests that modifications to the pyrimidine ring could lead to compounds with altered or enhanced biological activity, including potential applications beyond neurotrophic effects. While specific detailed research findings on how various modifications to the pyrimidine ring of this compound specifically impact its neurotrophic activity are not extensively detailed in the provided sources, the general principle of pyrimidine ring modification as a strategy to modulate biological activity in this class of compounds is recognized. This highlights the pyrimidine core as a key scaffold for structural exploration in the development of related therapeutic agents.

Impact of Substituents on Pharmacological and Toxicological Profiles

The N-(1-methylethyl) substituent is a defining feature of this compound's structure. The nature and position of substituents on a molecule are known to significantly impact its pharmacological and toxicological profiles. For this compound, modifications to this or other potential substituent positions could lead to compounds with enhanced biological activity or reduced toxicity.

Clinical Research and Therapeutic Potential of Isaxonine

Early Clinical Trials and Therapeutic Attempts

Initial clinical trials and therapeutic uses of Isaxonine aimed to assess its efficacy in conditions characterized by nerve damage or dysfunction. medchemexpress.comnih.govmedchemexpress.comnih.govnih.gov

Application in Peripheral Neuropathies

This compound has been studied for its application in peripheral neuropathies, a group of disorders involving damage to the peripheral nerves. It is reported to accelerate the rate of peripheral nerve regeneration, stimulate axonal sprouting, and promote the recovery of motor and sensory function. medchemexpress.comnih.gov

Studies in Specific Neurological Conditions (e.g., Leprous Neuropathy, Vincristine (B1662923) Neuropathy, Facial Palsy, Polyneuritis)

Investigations have examined this compound's effects in specific neurological conditions.

In leprous neuropathy, a form of compressive human neuropathy, a double-blind study comparing this compound to a placebo was conducted. Electrophysiological tests, such as electromyography (EMG) of the anterior tibialis and abductor digiti minimi muscles, showed a significant improvement in the this compound group after four months of treatment, suggesting that muscular reinnervation had occurred. nih.gov This reinnervation could be due to sprouting of remaining healthy fibers or regeneration of damaged axons, or both. nih.gov

Studies in vincristine-induced peripheral neuropathy, a side effect of the chemotherapy drug vincristine, have also been conducted. One small double-blind controlled trial in patients receiving vincristine showed equivocal findings, with some this compound-treated patients having lower disability scores but also the highest score occurring in an this compound-treated patient. nih.gov The findings of this study were limited as the drug was withdrawn from clinical use. nih.gov

In peripheral facial paralysis, often occurring a frigore, a double-blind placebo-controlled study involving 42 patients found that the this compound group showed a significantly higher improvement in both the quality and speed of recovery of facial nerve functions, based on clinical and electrophysiological results. nih.gov

A double-blind study involving 46 confirmed cases of polyneuritis treated for 4 to 5 months demonstrated a statistically significant difference in favor of this compound based on clinical examinations and electrophysiological tests. nih.gov

Studies in Muscular Dystrophies and Related Conditions

This compound has also been the subject of studies investigating its potential in muscular dystrophies and related conditions. medchemexpress.comnih.govparentprojectmd.orgnih.govmda.org

Investigations in Duchenne Muscular Dystrophy (DMD)

A randomized double-blind therapeutic trial of this compound was conducted over a 2-year period in 20 ambulant boys with Duchenne Muscular Dystrophy aged 5 1/2 to 10 years. The trial monitored the drug's effect using measurements such as walking times over 28 and 150 ft, motor ability score, MRC score based on 32 muscle groups, and myometry of 7 muscle groups. The study concluded that the drug had no significant effect on the progression of the disease. nih.gov

Influence on Muscle Fiber Characteristics in Disease Models

Research has explored this compound's influence on muscle fiber characteristics in disease models. In rats with tenotomized and denervated gastrocnemius muscle, a study investigated the influence of this compound on the target phenomenon, muscle fiber size, and neuromuscular junction. Over a period of 3 weeks, no statistical differences were observed in the occurrence and inhibition of the target phenomenon, muscle fiber size, and the neuromuscular junction in this compound-treated rats compared to a control group. nih.gov This suggests that this compound had no direct effect on diseased muscle with an intact nerve supply or in the early stages after complete denervation in this model. nih.gov

However, in studies examining nerve and muscle regeneration after axonal division in rats, this compound was found to have a favorable effect on nerve regeneration. medchemexpress.com After 8 weeks, small type grouping was seen in control rats, while large type grouping was observed in rats treated with intraperitoneal this compound. medchemexpress.com After 10 weeks, a checkerboard pattern of fiber types was present in control animals, whereas fiber type grouping was still present in those treated with this compound. medchemexpress.com this compound also appeared to prevent synaptic remodeling by suppressing redundant nerve endings from slower-regenerating axons from contacting motor endplates. medchemexpress.comnih.gov Electrophysiological evaluation in rats with sciatic nerve freezing injury showed that this compound did not significantly increase the rate of axonal regeneration but significantly enhanced axonal sprouting, leading to a 50% increase in muscle fibers with multiple innervation 10-30 days after freezing. nih.gov

Outcomes and Limitations of Clinical Investigations

The outcomes of clinical investigations into this compound have been varied, and several limitations have been noted. While some studies in specific peripheral neuropathies, such as leprous neuropathy, facial palsy, and polyneuritis, showed promising results with significant improvements observed in clinical and electrophysiological parameters nih.govnih.govnih.gov, the trial in Duchenne Muscular Dystrophy did not demonstrate a significant effect on disease progression nih.gov.

A major limitation that affected the continuation and amplification of findings from some studies, such as the trial in vincristine-induced neuropathy, was the withdrawal of this compound from clinical use due to hepatotoxicity nih.gov. This highlights a significant limitation in the clinical application of the compound despite some indications of potential efficacy in certain neurological conditions.

The equivocal findings in some smaller studies and the ultimate withdrawal of the drug due to adverse effects underscore the challenges encountered in the clinical development of this compound.

Future Directions and Emerging Research Avenues for Isaxonine

Exploration of Novel Therapeutic Applications Beyond Neurological Disorders

While Isaxonine has demonstrated activity in treating neuropathies of various etiologies and accelerating peripheral nerve regeneration, the exploration of its potential therapeutic applications is not necessarily limited to neurological disorders ncats.iomedchemexpress.com. Research into pyrimidine (B1678525) derivatives, the class of compounds to which this compound belongs, has shown activity in diverse areas, including antimicrobial, antiviral, and anticancer applications ontosight.ai. Although specific current research data on this compound in these areas may be limited, the study of its structure-activity relationships could reveal potential uses beyond its historical focus ontosight.ai. This could involve investigating its effects on other cell types or biological pathways where its microtubule-stimulating properties or other mechanisms might be beneficial medchemexpress.comnova.edu.

Development of this compound Analogs with Improved Efficacy and Safety Profiles

A significant avenue for future research involves the development of this compound analogs. Given the issues encountered with the parent compound, creating modified structures with improved efficacy and reduced toxicity, particularly hepatotoxicity, is a critical focus bmj.comontosight.ai. Modifications to the pyrimidine ring or its substituents could lead to compounds with enhanced biological activity or diminished undesirable effects ontosight.ai. This process would involve rational drug design based on the understanding of this compound's interaction with biological targets, as well as screening of novel pyrimidine derivatives for desirable properties. The goal is to identify analogs that retain or enhance the neurotrophic benefits while mitigating the risks observed with this compound itself.

Advanced Mechanistic Studies Using Contemporary Methodologies

Understanding the precise mechanisms by which this compound exerts its effects is crucial for guiding future research and analog development. While it has been suggested that its neurogenic activity is associated with the stimulation of cellular microtubule assembly, direct evidence and a full understanding of this mechanism have been sought nova.edu. Studies have shown that this compound can stimulate microtubule assembly in the absence of GTP and stabilize formed microtubules nova.edu. It has also been shown to allosterically enhance GTP binding to the exchangeable nucleotide binding site of tubulin nova.edu.

Contemporary methodologies, such as advanced imaging techniques, 'omics' technologies (like transcriptomics and proteomics), and computational modeling, can provide deeper insights into this compound's interactions at the molecular and cellular levels researchgate.netarxiv.org. These studies could help to fully elucidate how this compound influences microtubule dynamics, its specific protein targets, and the downstream signaling pathways involved in nerve regeneration and other potential effects. Such detailed mechanistic understanding is vital for the rational design of improved analogs and the identification of new therapeutic targets.

Table 1: Summary of this compound's Effects on Microtubule Assembly

ConditionThis compound ConcentrationEffect on Microtubule AssemblyNotes
Absence of GTP12.6 mMStimulatory (equal to 1 mM GTP)Direct stimulation observed.
Absence of GTP2.1 mMMeasurable stimulatory activityLowest concentration with effect.
Presence of optimal GTP12.6 mMAdditive stimulationEffect is in addition to GTP's effect.
4°CNot specifiedStimulates formationIndicates stabilization against cold.

*Note: This table is based on research findings regarding this compound's influence on tubulin-microtubule dynamics nova.edu.

Re-evaluation of this compound in Light of Modern Drug Development Paradigms

The landscape of drug development has evolved significantly, with increased understanding of disease biology, advancements in technology, and shifts in regulatory approaches nih.govsynergbiopharma.comhumanspecificresearch.org. Re-evaluating this compound within these modern paradigms is essential. This involves considering its potential through the lens of targeted therapies, personalized medicine approaches, and innovative drug delivery systems vietnamjournal.ru.

The historical challenges, such as hepatotoxicity, highlight the need for more predictive preclinical models and advanced safety screening methods early in the development process researchgate.netnih.govresearchgate.net. Modern approaches to assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics are crucial for identifying potential issues earlier and guiding the selection of promising candidates, including this compound analogs researchgate.net. The disconnect between preclinical and clinical studies is a known challenge in drug development, emphasizing the need for robust translational research humanspecificresearch.org. Re-evaluating this compound would involve applying these contemporary strategies to better predict its behavior in humans and determine if there are specific patient populations or delivery methods where its therapeutic benefits can be maximized while minimizing risks.

Conclusion and Research Outlook

Summary of Key Research Findings on Isaxonine

Research into the chemical compound this compound has primarily focused on its potential neurotrophic properties and its influence on nerve regeneration. Studies have indicated that this compound is capable of accelerating the rate of peripheral nerve regeneration and stimulating axonal sprouting in experimental models, including rats and tissue cultures. nih.govmedchemexpress.com Investigations into its mechanism of action have revealed that this compound can stimulate microtubule assembly even in the absence of guanosine (B1672433) triphosphate (GTP) and can stabilize formed microtubules against cold-induced disassembly. nova.edu Furthermore, this compound has been shown to allosterically enhance GTP binding to the exchangeable nucleotide binding site of tubulin. nova.edu In the context of neurotoxicity induced by certain agents, this compound has demonstrated an ability to antagonize the detrimental effects of Vinca alkaloids on neurotubular structure. nih.gov Early clinical evaluations in humans suggested potential beneficial effects in conditions such as peripheral facial paralysis and vincristine-induced neuropathy, although some of these findings from small studies were considered equivocal. bmj.comnih.govnih.gov Conversely, one study in rats did not observe an effect of this compound on regeneration following sciatic nerve crush. nih.gov Another study in rats indicated that this compound did not have a direct effect on diseased muscle with an intact nerve supply or in the early stages following complete denervation. nih.gov

Identification of Persistent Research Gaps

Despite the findings suggesting neurotrophic activity, a significant research gap remains regarding the precise mechanism by which this compound exerts its effects. It is currently unknown whether this compound acts directly on the neuron or indirectly by stimulating the production of a growth factor. nih.gov Furthermore, while studies have explored potential interactions, the mechanism underlying the observed potentiation of cytotoxicity when this compound is co-administered with paracetamol, potentially related to glutathione (B108866) depletion, requires further verification through additional studies. researchgate.net The equivocal nature of findings in some smaller clinical studies highlights the need for more extensive and definitive clinical research, which was unfortunately hampered by the compound's withdrawal from clinical use. bmj.comnih.gov

Recommendations for Future Academic Research on this compound

Future academic research on this compound could focus on elucidating its exact molecular mechanism of action, particularly whether it directly influences neuronal processes or acts via intermediary growth factors. nih.gov Further in-depth studies are recommended to definitively confirm and understand the mechanism behind the observed potentiation of cytotoxicity in combination with other substances, such as paracetamol, with a focus on the role of glutathione. researchgate.net Given its historical suggestion for use in conditions involving nerve damage and the indication of its interaction with tubulin, exploring the potential action of this compound in other diseases related to tubulin anomalies could be a fruitful area of investigation. nih.gov Additionally, detailed studies into the structure-activity relationships of this compound and its derivatives could pave the way for the design and synthesis of novel compounds with enhanced biological activity and potentially reduced limitations. ontosight.ai

Q & A

Q. What are the molecular mechanisms by which Isaxonine influences microtubule dynamics, and what experimental approaches validate these interactions?

Q. What methodological strategies resolve contradictions in this compound’s reported efficacy across different neuropathies?

Discrepancies may arise from variability in disease models or dosage regimens. Solutions include:

  • Systematic meta-analysis : Aggregate data from preclinical studies to identify confounding variables (e.g., species differences, injury severity) .
  • Mechanistic subtyping : Stratify results by neuropathy type (e.g., diabetic vs. traumatic) and correlate with this compound’s microtubule-binding affinity using surface plasmon resonance (SPR) .
  • Bias mitigation : Use blinded outcome assessments and randomized treatment allocation in experimental designs .

Q. How does this compound’s microtubule-stabilizing activity compare to other neuroregenerative agents, and what experimental frameworks enable direct comparison?

  • Head-to-head in vitro assays : Compare polymerization kinetics and stability across drugs (e.g., this compound, epothilone B) under identical conditions .
  • Transcriptomic profiling : Use RNA sequencing to identify unique pathways modulated by this compound (e.g., MAPK vs. PI3K-Akt signaling) versus competitors .
  • Functional recovery metrics : Apply standardized scoring systems (e.g., Basso-Beattie-Bresnahan scale for spinal cord injury models) to quantify therapeutic outcomes .

Q. What are the challenges in isolating this compound’s primary therapeutic effects from off-target interactions in complex biological systems?

  • CRISPR/Cas9 knockouts : Generate tubulin-isotype-specific knockout cell lines to isolate this compound’s binding targets .
  • Proteomic pull-down assays : Use biotinylated this compound analogs to capture interacting proteins, followed by mass spectrometry for identification .
  • Computational docking simulations : Predict binding affinities to microtubule-associated proteins (e.g., MAP2, tau) using molecular dynamics software (e.g., AutoDock Vina) .

Methodological Considerations

Q. How should researchers address variability in this compound’s solubility and stability across experimental conditions?

  • Solvent optimization : Test DMSO, PBS, and cyclodextrin-based formulations for solubility and long-term stability (e.g., HPLC purity checks at 0, 24, 72h) .
  • Temperature-controlled storage : Store stock solutions at -80°C in aliquots to prevent freeze-thaw degradation .
  • Vehicle controls : Include solvent-only groups to distinguish drug effects from solvent-induced artifacts .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Mixed-effects models : Account for intra-experimental variability (e.g., cell passage number, plate effects) .
  • Bootstrapping : Resample data to estimate confidence intervals for EC₅₀ values .
  • ANOVA with post hoc corrections : Apply Tukey’s HSD test for multi-group comparisons .

Data Interpretation and Reporting

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • FAIR data principles : Share raw datasets (e.g., microscopy images, electrophysiology traces) in public repositories like Zenodo .
  • Detailed protocols : Document buffer compositions, equipment settings, and software versions (e.g., ImageJ macros for microtubule quantification) .
  • Negative result reporting : Publish null outcomes to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.